3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde
Overview
Description
This would typically include the compound’s molecular formula, structure, and possibly its molar mass.
Synthesis Analysis
This would involve a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the mechanism of the reaction.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and possibly its electronic structure.Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical properties (such as melting point, boiling point, and solubility) and chemical properties (such as reactivity and stability).Scientific Research Applications
Structural and Molecular Studies
Chemical Structure and Molecular Arrangement : The study by Trilleras et al. (2014) demonstrates the synthesis of a compound involving 3-(4-chloro-phenyl)-pyrazine-2-carbaldehyde and explores its chemical structure. The compound forms hydrogen-bonded chains and sheets through π-π stacking interactions, indicating its potential in molecular assembly and structural chemistry applications (Trilleras, Utria, Cobo, & Glidewell, 2014).
Formation of Complexes with Metal Ions : Venkatraman et al. (2007) describe the formation of a diorganotin(IV) complex with pyrazine-2-carbaldehyde 4-ethylthiosemicarbazone, derived from 3-(4-chloro-phenyl)-pyrazine-2-carbaldehyde. This complex displays a distorted octahedron around the Sn atom, indicating potential uses in inorganic chemistry and materials science (Venkatraman, Sitole, Adams, Cameron, & Fronczek, 2007).
Synthesis and Characterization of Derivatives
Synthesis of Pyrazolines : Loh et al. (2013) explored the synthesis of various N-substituted pyrazolines using 3-(4-chloro-phenyl)-pyrazine-2-carbaldehyde. This study provides insights into the chemical reactions and structural characterizations of pyrazoline derivatives, useful in the field of organic chemistry (Loh, Quah, Chia, Fun, Sapnakumari, & Narayana, 2013).
Development of Bipyrazoles : Kumar et al. (2019) investigated the conversion of substituted 5-aryloxypyrazolecarbaldehydes into reduced 3,4'-bipyrazoles. The study highlights the synthesis process and molecular structures, providing a basis for developing novel organic compounds (Kumar, Yathirajan, Manju, Kalluraya, & Rathore, 2019).
Applications in Material Science and Chemistry
- Molecular Synthesis Under Specific Conditions : The research by Trilleras et al. (2013) focuses on the ultrasonics promoted synthesis of dihydropyrazoles derivatives from 3-(4-chloro-phenyl)-pyrazine-2-carbaldehyde. This method offers advantages like shorter reaction times and higher yields, significant in material science and green chemistry (Trilleras, Polo, Quiroga, Cobo, & Nogueras, 2013).
Biological and Pharmacological Research
- Exploring Antimicrobial Properties : Hamed et al. (2020) synthesized Schiff bases of chitosan with heteroaryl pyrazole derivatives including a compound related to 3-(4-chloro-phenyl)-pyrazine-2-carbaldehyde. These compounds displayed antimicrobial activity, indicating potential applications in pharmacology and biotechnology (Hamed, Abdelhamid, Saad, Elkady, & Elsabee, 2020).
Safety And Hazards
This would involve a discussion of the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling the compound.
Future Directions
This would involve a discussion of areas for future research, such as potential applications of the compound, or ways to improve its synthesis or properties.
properties
IUPAC Name |
3-(4-chlorophenyl)pyrazine-2-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClN2O/c12-9-3-1-8(2-4-9)11-10(7-15)13-5-6-14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSUAAQWBCIVJS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=CN=C2C=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-phenyl)-pyrazine-2-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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